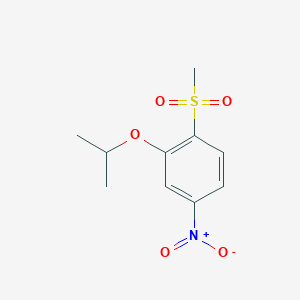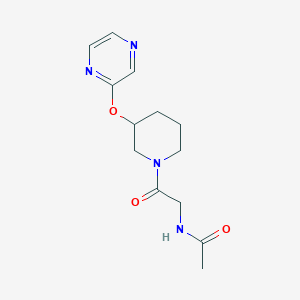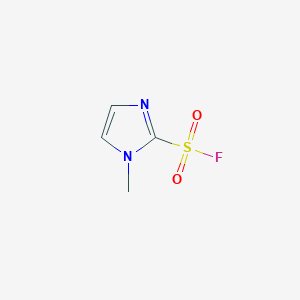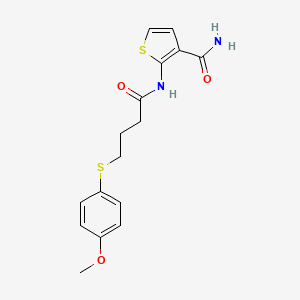
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of amide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学研究应用
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It also inhibits the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress and inflammation in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide in lab experiments is its wide range of potential therapeutic properties, which makes it a versatile compound for studying various diseases and conditions. Another advantage is its relative ease of synthesis and purification. However, one limitation is its potential toxicity, which requires careful handling and dosing.
未来方向
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide. One direction is to further explore its potential therapeutic properties in various diseases and conditions, such as cancer, inflammation, and neurodegeneration. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future research could focus on improving the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide by modifying its chemical structure or exploring its potential in combination with other compounds.
合成方法
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-(1-cyano-2,2-dimethylpropyl)amine to form the desired product, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide. The purity and yield of the product can be improved by recrystallization and column chromatography.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-6-11(7-12(10)18)8-14(19)17-13(9-16)15(2,3)4/h5-7,13,18H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKUBNEGMXEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C#N)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2946056.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)







![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)